molecular formula C5H2BrF3N2O2 B1371696 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1257842-67-3

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1371696
M. Wt: 258.98 g/mol
InChI Key: CXCYQTXIWGFXEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are generally environmentally benign . Borinic acids and their chelate derivatives, a subclass of organoborane compounds, are used in cross-coupling reactions .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .

Scientific Research Applications

  • Synthesis of Borinic Acid Derivatives

    • Field : Organic Chemistry
    • Application Summary : Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
    • Methods : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
    • Results : The synthesis of diarylborinic acids and their four-coordinated analogs has been advanced recently .
  • Palladium Catalyzed Suzuki Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application Summary : The Suzuki cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds .
    • Methods : This involves the reaction of a halide with an organoboronic acid .
    • Results : The reaction results in the formation of a new carbon-carbon bond .
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application Summary : The synthesis of fluorinated pyridines is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Methods : Several variations of the Baltz-Schiemann reaction allow synthesis of fluorinated pyridines in almost quantitative yields .
    • Results : The synthesis of fluorinated pyridines has been advanced recently .
  • Controlling Acid Mine Drainage

    • Field : Environmental Science
    • Application Summary : The aim of this study was to determine whether acid mine drainage (AMD) production can be decreased by (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (furanone C-30) in the presence of Acidithiobacillus ferrooxidans (A. ferrooxidans) .
    • Methods : The effects of furanone C-30 on A. ferrooxidans biofilm production were determined by crystal violet staining and confocal laser scanning microscopy (CLSM) .
    • Results : The results show that furanone C-30 inhibits the production of extracellular polymeric substances (EPS) and biofilm formation and significantly down-regulates the expression of biofilm-related genes .
  • Synthesis of Antidepressant Molecules

    • Field : Medicinal Chemistry
    • Application Summary : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Methods : The synthesis of antidepressants involves various metal-catalyzed reactions .
    • Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application Summary : The synthesis of fluorinated pyridines is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Methods : Several variations of the Baltz-Schiemann reaction allow synthesis of fluorinated pyridines in almost quantitative yields .
    • Results : The synthesis of fluorinated pyridines has been advanced recently .

Future Directions

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests potential future directions for the development of new reactions and the synthesis of new compounds.

properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCYQTXIWGFXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1257842-67-3
Record name 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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